molecular formula C15H18N2O3 B8304367 4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester

4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester

Cat. No. B8304367
M. Wt: 274.31 g/mol
InChI Key: GMEPEOSBPAINEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 4-(ethylamino)-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-4-16-13-10-7-6-8-12(19-3)14(10)17-9-11(13)15(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17)

InChI Key

GMEPEOSBPAINEV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC=C(C2=NC=C1C(=O)OCC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester (300 mg, 1.13 mmol) was treated with ethylamine following general procedure B to afford 4-ethylamino-8-methoxy-quinoline-3-carboxylic acid ethyl ester (220 mg). Thus obtained amino-ester was hydrolyzed to the corresponding acid in quantitative yield using general procedure D and then transformed into the corresponding ethylamide (180 mg) following general procedure E. The above ethylamide (0.65 mmol) was subjected to reaction with methyl chloroformate according to general procedure F to furnish 1,3-diethyl-7-methoxy-1H-pyrimido[5,4-c]quinoline-2,4-dione (20 mg). LCMS: m/z 300 [M+1]+. LCMS: m/z 300 [M+1]+. 1H NMR (400 MHz, CDCl3): δ 9.48 (s, 1H), 7.87 (d, 1H), 7.56 (t, 1H), 7.22 (d, 1H), 4.42 (q, 2H), 4.16 (q, 2H), 4.12 (s, 3H), 1.73 (t, 3H), and 1.33 (t, 3H) ppm.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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